

A Head-to-Head Comparison of Reviparin and Enoxaparin for Thromboprophylaxis

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Compound of Interest

Compound Name: *Clivarin*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reviparin and enoxaparin, two low-molecular-weight heparins (LMWHs), based on available clinical and pharmacokinetic data. The information is intended to assist researchers and drug development professionals in understanding the relative performance of these two anticoagulants.

Executive Summary

Reviparin and enoxaparin have demonstrated comparable efficacy in the prevention of venous thromboembolism (VTE) following major orthopedic surgery.^[1] Clinical trials indicate similar rates of deep vein thrombosis (DVT) and proximal DVT between the two agents. While efficacy is equivalent, some studies suggest a potential for reviparin to be associated with a better safety profile concerning minor bleeding events like hematomas.^[1] Pharmacokinetic and pharmacodynamic studies in healthy volunteers reveal subtle but statistically significant differences in their anti-Factor Xa and anti-thrombin activities.^{[2][3]}

Data Presentation

Clinical Efficacy in VTE Prophylaxis Following Total Hip Replacement

A prospective, double-blind, double-dummy study involving 498 patients undergoing total hip replacement provides key comparative efficacy data.^[1]

Efficacy Endpoint	Reviparin (4200 IU anti-Xa)	Enoxaparin (40mg, ~4000 IU anti-Xa)
Per Protocol Analysis (n=416)		
Total DVT	10% (21/211)	9% (18/205)
Proximal DVT	6%	6%
Intent-to-Treat Analysis (n=460)		
Total DVT	12% (27/230)	10% (22/230)
Proximal DVT	6%	6%

Clinical Safety in VTE Prophylaxis Following Total Hip Replacement

The same study also reported on the safety profiles of the two LMWHs.[\[1\]](#)

Safety Endpoint	Reviparin	Enoxaparin
Major Bleeding Complications	1 patient	2 patients
Hematomas and Bruising	Fewer occurrences	More occurrences
Peri- and Postoperative Blood Loss	Similar	Similar
Blood Transfusions	Similar	Similar

Pharmacokinetic and Pharmacodynamic Comparison in Healthy Volunteers

A single-dose, randomized, cross-over study in 10 healthy volunteers compared the biological activities of reviparin and enoxaparin.[\[2\]](#)[\[3\]](#)

Parameter	Reviparin (4250 anti-Xa IU)	Enoxaparin (40 mg)	Statistical Significance
Anti-Xa Activity			
Amax (IU/mL)	Slightly lower	Slightly higher	Significant
AUC(0, 24h) (IU/mLh)	Slightly lower	Slightly higher	Significant
tmax (h)	No significant difference	No significant difference	NS
t1/2 (h)	2.7 ± 0.7	3.5 ± 0.9	NS
Anti-thrombin (Anti-IIa) Activity			
Amax (IU/mL)	Slightly lower	Slightly higher	Significant
AUC(0, 24h) (IU/mLh)	No significant difference	No significant difference	NS
Thrombin Generation			
Thrombin Potential at Peak (UA)	367 ± 53	305 ± 48	P < 0.05

Experimental Protocols

Prophylaxis of Postoperative Venous Thromboembolism after Elective Hip Surgery

This study was a prospective, double-blind, double-dummy, randomized controlled trial.[\[1\]](#)

- Patient Population: 498 patients undergoing total hip replacement surgery.
- Intervention: Patients were randomly assigned to receive either reviparin (4200 IU anti-Xa) or enoxaparin (40mg, approximately 4000 IU anti-Xa). To maintain blinding in the double-dummy design, patients in the reviparin group also received a placebo injection resembling the enoxaparin syringe, and patients in the enoxaparin group received a placebo injection resembling the reviparin syringe.

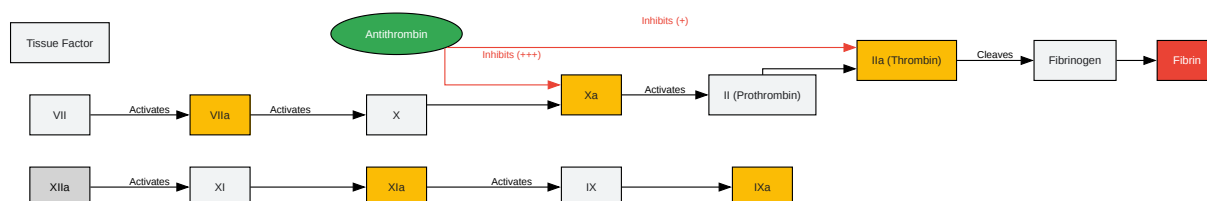
- **Dosing Regimen:** The first dose of the assigned drug was administered preoperatively.
- **Primary Efficacy Endpoint:** The primary measure of effectiveness was the incidence of venographically confirmed DVT.
- **Primary Safety Endpoint:** The primary safety outcome was the occurrence of clinically important bleeding during the study treatment.

Comparison of Biological Activities in Healthy Volunteers

This was a single-dose, randomized, cross-over study.[\[2\]](#)[\[3\]](#)

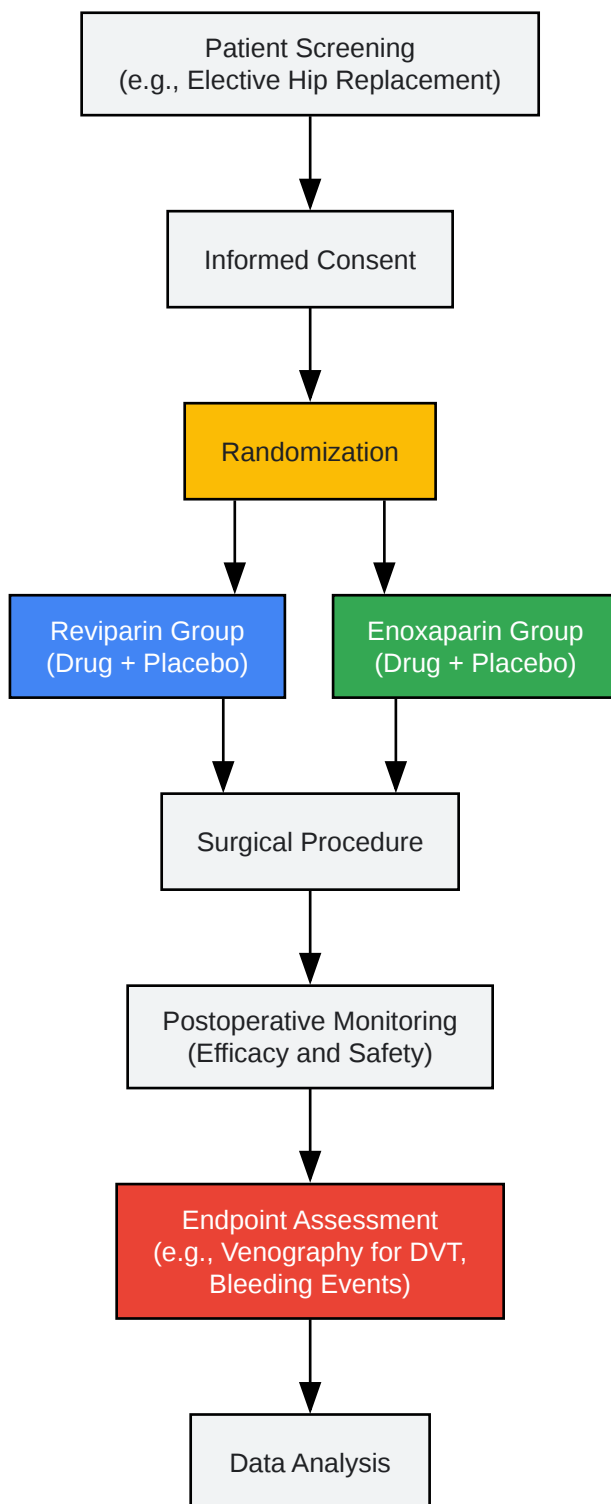
- **Participants:** 10 healthy volunteers.
- **Study Design:** In a cross-over design, each volunteer received a single subcutaneous dose of both reviparin (4250 anti-Xa IU) and enoxaparin (40 mg) at different times, with a washout period between the two administrations.
- **Pharmacokinetic and Pharmacodynamic Assessments:** Blood samples were collected over a 24-hour period to measure plasma anti-Xa and anti-thrombin (anti-IIa) activities. Thrombin generation was also assessed. Key parameters calculated included maximum plasma concentration (Amax), area under the concentration-time curve (AUC), time to maximum concentration (tmax), and elimination half-life (t1/2).

Mandatory Visualizations



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Caption: Mechanism of action of LMWHs in the coagulation cascade.

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Caption: Workflow of a double-dummy clinical trial.

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References

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